9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Overview
Description
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a chemical compound with the molecular formula C17H18BrN5O . It has an average mass of 388.262 Da and a monoisotopic mass of 387.069458 Da .
Synthesis Analysis
The compound can be synthesized through a series of reactions, including a palladium-catalyzed Suzuki coupling . The synthesis involves the reaction of this compound with ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound can undergo a series of chemical reactions, including a Suzuki coupling reaction . This reaction involves the use of a palladium catalyst and is carried out under microwave irradiation .Scientific Research Applications
Synthesis and Structural Studies
- A series of benzimidazole-tethered oxazepine heterocyclic hybrids, related to the queried compound, have been synthesized and studied for their molecular structures, electrophilic and nucleophilic reactivity, and nonlinear optical (NLO) properties. These studies provide insights into the potential applications of such compounds in material science, particularly for NLO applications (Almansour et al., 2016).
Heterocyclic Compound Synthesis
- Research into the synthesis of various heterocyclic compounds, including oxazepine derivatives, has been conducted. These studies contribute to the understanding of the synthesis processes and potential applications of these compounds in various fields (Adnan, Hassan, & Thamer, 2014).
Novel Synthesis Approaches
- Innovative methods for synthesizing new 7-methylene-6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines have been developed, demonstrating the versatility of these compounds and opening avenues for their use in various chemical processes (Yavari, Alinezhad, & Shafiee, 2017).
Biological Activity and Potential Applications
- Some derivatives of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine have shown promising biological activities, such as inhibiting PI3K, indicating their potential in medical research, particularly in tumor treatment (Yin et al., 2015).
Novel Synthetic Pathways
- New pathways for synthesizing oxazepine derivatives have been developed, contributing to the chemical knowledge of these compounds and their potential for synthesis in industrial applications (Tayade & Kale, 2016).
Applications in Medicinal Chemistry
- The structure and synthesis of various related heterocyclic compounds, such as imidazo[1,2-a]benzimidazoles, have been explored, indicating the significance of these compounds in the development of new medicinal agents (Kuzmenko et al., 2019).
Properties
IUPAC Name |
9-bromo-2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c1-10(2)23-17(19-11(3)21-23)14-9-22-6-7-24-15-8-12(18)4-5-13(15)16(22)20-14/h4-5,8-10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNPZPMVAIRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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